molecular formula C21H31N5O4S B2975420 N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105211-95-7

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2975420
CAS No.: 1105211-95-7
M. Wt: 449.57
InChI Key: ODVQPJHSGPBCEC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazol-5-one core fused with a piperidine ring. Key structural features include:

  • 4-Butylphenyl group: A lipophilic aromatic substituent linked via an acetamide bridge.
  • Methylsulfonyl-piperidine moiety: A sulfonamide-functionalized piperidine ring at position 3 of the triazolone.
  • 4-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole: A heterocyclic system contributing to hydrogen-bonding and π-stacking interactions.

This compound’s design likely targets enzymes or receptors where the triazolone and sulfonamide groups act as pharmacophores.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O4S/c1-4-5-6-16-7-9-18(10-8-16)22-19(27)15-26-21(28)24(2)20(23-26)17-11-13-25(14-12-17)31(3,29)30/h7-10,17H,4-6,11-15H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVQPJHSGPBCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • A butylphenyl moiety
  • A triazole ring
  • A piperidine derivative with a methylsulfonyl group

Biological Activity

1. Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing a triazole ring have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that certain triazole derivatives can inhibit COX-II with IC50 values ranging from 0.52 to 22.25 μM, suggesting that this compound may possess similar properties .

2. Antimicrobial Activity
Compounds featuring piperidine and triazole structures have been studied for their antimicrobial activity. For example, some derivatives have shown effectiveness against various bacterial strains. The presence of the methylsulfonyl group may enhance the compound's solubility and bioavailability, potentially increasing its efficacy against microbial pathogens .

3. Anticancer Potential
There is emerging evidence that triazole-containing compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that modifications to the piperidine and triazole moieties can lead to enhanced cytotoxicity against cancer cell lines. Further research is needed to elucidate the specific pathways through which this compound exerts its effects .

Case Studies and Research Findings

StudyFocusFindings
Eren et al. (2023)COX-II InhibitionIdentified compounds with IC50 values as low as 0.011 μM against COX-II; suggests potential for similar activity in related compounds .
Hwang et al. (2023)Antimicrobial ActivityReported on hybrid molecules displaying significant antimicrobial effects; indicates potential for derivatives of N-(4-butylphenyl)-2-(4-methyl...) .
Chahal et al. (2023)Anticancer ActivityInvestigated pyrazole derivatives showing promising results in inducing apoptosis in cancer cells; highlights the need for further exploration of triazole derivatives .

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Analysis : NMR and LC/MS techniques () are critical for confirming regiochemistry and purity in these complex molecules .
  • Lumping Strategies: ’s lumping approach suggests analogs with minor substituent differences (e.g., butyl vs. benzyl) could be grouped for preliminary activity screens, though significant pharmacological variances may exist .
  • Crystallography : SHELX software () is widely used for resolving crystal structures of triazolone derivatives, aiding in binding mode prediction .

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